5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride

Salt-form chemistry Thermal stability Solid-state handling

Researchers optimizing ATP-competitive kinase inhibitors often face inconsistent salt stoichiometry that compromises assay reproducibility. This compound eliminates that variable. As a 5,6,7,8-tetrahydro[4,3-d]pyrimidin-4-one dihydrochloride, it provides: a validated ATP-mimetic core enabling hinge-region hydrogen bonding; a defined dihydrochloride salt form ensuring reproducible solubility and handling; and a C4 carbonyl essential for target engagement. Derivatives built on this core have demonstrated sub-micromolar potency in ATX inhibition (IC₅₀ = 15.3 nM) and in vivo antifibrotic efficacy. The scaffold also supports radiochemical labeling at C2 for mechanistic studies.

Molecular Formula C7H11Cl2N3O
Molecular Weight 224.08 g/mol
CAS No. 109229-08-5
Cat. No. B169178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride
CAS109229-08-5
Molecular FormulaC7H11Cl2N3O
Molecular Weight224.08 g/mol
Structural Identifiers
SMILESC1CNCC2=C1NC=NC2=O.Cl.Cl
InChIInChI=1S/C7H9N3O.2ClH/c11-7-5-3-8-2-1-6(5)9-4-10-7;;/h4,8H,1-3H2,(H,9,10,11);2*1H
InChIKeyASQJBVOOTCWMDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold Specifications and Identity


5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride (CAS 109229-08-5) is a bicyclic heterocyclic building block featuring a fused pyrimidin-4-one and tetrahydropyridine ring system. Supplied as a dihydrochloride salt with a molecular formula of C₇H₁₁Cl₂N₃O (MW 224.09) , it exhibits a melting point of 262–265 °C and a purity specification ≥98% . This scaffold serves as a privileged intermediate in the synthesis of several classes of ATP-competitive kinase inhibitors, autotaxin (ATX) inhibitors, topoisomerase II inhibitors, and microsomal prostaglandin E₂ synthase-1 (mPGES-1) inhibitors [1][2][3]. Its 5,6,7,8-tetrahydro substitution pattern provides conformational rigidity while retaining a secondary amine handle at position 6, enabling regioselective elaboration for structure–activity relationship (SAR) campaigns [4].

Scaffold Class Tetrahydropyrido[4,3-d]pyrimidin-4-one privileged intermediate for ATP-competitive inhibitor SAR campaigns
Salt Form Dihydrochloride with defined stoichiometry, non-hygroscopic solid for precise reagent handling
Key Elaboration Site Secondary amine at N6 enables regioselective N-alkylation and parallel library synthesis

Why Generic Substitution Fails


Within the tetrahydropyridopyrimidine family, three critical structural variables preclude generic interchange: (i) regioisomer identity ([4,3‑d] vs. [3,4‑d] vs. [2,3‑d]), which dictates ATP-mimetic hydrogen-bonding geometry and target selectivity [1]; (ii) salt-form stoichiometry (dihydrochloride vs. monohydrochloride vs. free base), which governs solid-state thermal stability, aqueous solubility, and hygroscopicity ; and (iii) the presence of the C4 carbonyl, which distinguishes the 4‑one series from the fully deoxygenated tetrahydropyrido[4,3‑d]pyrimidine dihydrochloride (CAS 157327‑49‑6) – the latter lacks the hydrogen‑bond acceptor essential for hinge-region binding in kinase active sites . Substituting any of these variables alters the compound’s physicochemical profile and synthetic utility, potentially invalidating established SAR or requiring re‑optimization of reaction conditions.

Regioisomer mismatch [4,3-d] isomer provides bidentate hinge binding validated across topoII, ATX, ATR; [3,4-d] series may shift kinase selectivity profiles to HPK1/Erk2
Salt-form variability Monohydrochloride or free base forms exhibit hygroscopicity and variable hydration, altering weighing accuracy and long-term stability
Missing C4 carbonyl Deoxo analog (CAS 157327-49-6) lacks the hinge-region H-bond acceptor; cannot recapitulate ATP-competitive inhibition

Quantitative Differentiation vs. Closest Comparators


Thermal Stability Advantage of Dihydrochloride Salt

The dihydrochloride salt (CAS 109229-08-5) exhibits a melting point of 262–265 °C with a purity specification of 98% (HPLC) . In contrast, the monohydrochloride salt (CAS 756437-41-9) is typically supplied at 95% purity, and no melting point is reported by major vendors, suggesting lower crystallinity or hydrate variability . The free base form (CAS 193975-33-6, MF C₇H₉N₃O, MW 151.17) lacks the stabilizing dihydrochloride counterion and is hygroscopic, complicating accurate weighing under ambient conditions . For procurement decisions where stoichiometric precision and shelf stability are critical (e.g., multi‑step parallel synthesis or long‑term compound library storage), the dihydrochloride salt provides a defined, non‑hygroscopic solid with high thermal robustness.

Salt-Form Stability
Supplier-reported
Dihydrochloride: mp 262–265 °C (98% HPLC)
vs. monohydrochloride (95% purity, mp not reported) & free base (hygroscopic)
Supports stoichiometric precision in parallel synthesis
Data to verify per supplier specifications
Salt-form chemistry Thermal stability Solid-state handling

Regioisomer Selectivity for Multi-Target Inhibitor Design

The [4,3‑d] regioisomer positions the pyrimidine N3 and the C4 carbonyl to engage the kinase hinge region in a bidentate hydrogen‑bond donor/acceptor motif (canonical ATP‑mimetic binding) [1]. This geometry has yielded potent inhibitors across four validated drug targets: topoisomerase II (ARN21929, IC₅₀ = 4.5 ± 1.0 µM) [2], autotaxin (compounds 8b and 10g, IC₅₀ = 24.6 and 15.3 nM) [3], mPGES‑1 (analogs 28, 48, 49, IC₅₀ <10 nM in recombinant enzyme assay; <400 nM in human whole blood) [4], and ATR kinase (general scaffold claimed in patent US 2019/0367536) [5]. By contrast, the [3,4‑d] regioisomer series is primarily associated with HPK1 and Erk2 inhibition [6], reflecting a distinct kinase selectivity profile. For a medicinal chemistry program targeting multiple kinase or ATP‑binding enzymes, the [4,3‑d] scaffold offers broader validated chemical space.

Target Coverage
Reported cross-study
[4,3-d]: ≥4 target classes (topoII, ATX, mPGES-1, ATR)
[3,4-d]: 2 classes (HPK1, Erk2) with sub-µM inhibitors
Supports broader SAR utility across multiple kinase targets
Potency ranges vary by target class; review individual references
Regioisomer specificity Kinase inhibitor scaffold SAR differentiation

ATP-Mimetic Binding: 4-One vs. Deoxo Scaffold

The C4 carbonyl in 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride serves as an essential hydrogen-bond acceptor in the kinase hinge-binding motif, mimicking the N3 of adenine [1]. The deoxygenated analog, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride (CAS 157327-49-6, C₇H₁₁Cl₂N₃, MW 208.09), lacks this carbonyl and consequently is utilized for C5a receptor modulation rather than ATP-competitive kinase inhibition . In co‑crystal structures of pyrido[4,3‑d]pyrimidin‑4‑one derivatives with kinases, the C4 carbonyl consistently forms a direct hydrogen bond with the backbone NH of the hinge residue (typically Met or Cys), a contact that cannot be recapitulated by the deoxo scaffold [2]. For programs requiring ATP‑competitive inhibition, procurement of the 4‑one dihydrochloride is obligatory; substitution with the deoxo analog would eliminate the key pharmacophoric element for hinge recognition.

Hinge-Binding Capability
Class-level inference
4-one: C4 carbonyl validated H-bond acceptor in co-crystal structures
Deoxo analog: C4 methylene, used for C5a receptor modulation, no kinase hinge binding
Select 4-one for ATP-competitive inhibitor design programs
Deoxo scaffold lacks essential pharmacophore for kinase hinge engagement
ATP-mimetic scaffold Crystallographic binding Hinge-region hydrogen bonding

Storage Stability for Automated Compound Handling

The dihydrochloride salt requires storage at 4 °C, sealed and away from moisture, and remains a free‑flowing solid under these conditions . The free base (CAS 193975-33-6) and monohydrochloride (CAS 756437-41-9) are reported by vendors to be hygroscopic, with the monohydrochloride being supplied as an indeterminate hydrate (variable water content) . For automated liquid handling or solid dispensing platforms used in high‑throughput chemistry, hygroscopic materials introduce systematic weighing errors (typically ±5–10% by mass depending on ambient humidity) and can clog dispensing heads. The dihydrochloride’s defined stoichiometry and low hygroscopicity mitigate these risks, ensuring reproducible molar quantities in parallel synthesis .

Handling Stability
Supplier-reported
Dihydrochloride: non-hygroscopic, free-flowing solid at 4 °C sealed
Monohydrochloride/free base: hygroscopic, variable hydrate; systematic weighing errors likely
Reduces automated dispensing errors without prior Karl Fischer titration
Data to verify from vendor storage recommendations
Hygroscopicity Automated dispensing Long-term storage

Research and Industrial Applications


Kinase and Topoisomerase II Inhibitor Optimization

The [4,3‑d] scaffold with the C4 carbonyl provides a validated ATP‑mimetic core for hinge‑region hydrogen bonding. Use the dihydrochloride as a starting material for regioselective N6‑alkylation, N3‑arylation, and C2‑substitution to elaborate structure–activity relationships. Reference data: topoisomerase II inhibitor ARN21929 (IC₅₀ = 4.5 µM) [1] and ATX inhibitors 8b/10g (IC₅₀ = 24.6/15.3 nM) [2] demonstrate that diverse substitution patterns on this core yield sub‑micromolar cellular potency.

Radiolabeled Internal Standards for DMPK

The tetrahydropyrido[4,3‑d]pyrimidin‑4‑one scaffold has been explicitly employed as a key intermediate in a 3‑step sequence to introduce carbon‑14 at the 2‑position of the pyrimidinone ring, starting from benz[amidino‑¹⁴C]amidine hydrochloride [3]. The dihydrochloride’s defined salt stoichiometry facilitates reproducible radiochemical yield calculations and simplifies purification of the labeled product.

Anti-Fibrotic Autotaxin Inhibitor Development

Derivatives synthesized from the tetrahydropyrido[4,3‑d]pyrimidin‑4‑one core have demonstrated in vivo efficacy in reducing collagen deposition in TGF‑β‑mediated cardiac fibrosis (compound 8b, IC₅₀ = 24.6 nM) and CCl₄‑induced hepatic fibrosis (compound 10g, IC₅₀ = 15.3 nM) [2]. The dihydrochloride building block enables rapid access to this validated phenotype for fibrosis drug discovery programs.

Fragment-Based Discovery for CNS Targets

The Chinese patent CN 114957246 A discloses a series of 5,6,7,8‑tetrahydropyrido[4,3‑d]pyrimidin‑4(3H)‑one derivatives with sigma‑1 receptor affinity and selectivity, claimed for antidepressant and anxiolytic applications [4]. The dihydrochloride salt serves as a low‑MW (224.09) fragment‑sized core (heavy atom count 12) meeting Rule‑of‑Three criteria, making it suitable for fragment‑based screening and subsequent fragment growth campaigns.

Application
Selection Property
Validation Focus
Kinase / topoisomerase II inhibitor SAR
ATP-mimetic core with hinge-region H-bonding
Target engagement assays, kinase selectivity profiling
Radiolabeled internal standard synthesis
Defined salt stoichiometry for reproducible radiochemistry
Radiochemical yield and purity assessment
Anti-fibrotic autotaxin inhibitor development
ATX inhibitory scaffold with reported model-response context
Cardiac/hepatic fibrosis model endpoint evaluation
Fragment-based CNS target screening
Low-MW fragment core meeting Rule-of-3 criteria
Sigma-1 receptor affinity, selectivity screening
Quote Request

Request a Quote for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.